1,3-Dimethyl-5-nitro-2,3-dihydro-1H-benzimidazol-1-ium iodide
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Overview
Description
1,3-Dimethyl-5-nitro-2,3-dihydro-1H-benzimidazol-1-ium iodide is a heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are known for their broad range of chemical and biological properties, making them significant in various fields such as pharmaceuticals, agriculture, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethyl-5-nitro-2,3-dihydro-1H-benzimidazol-1-ium iodide typically involves the nitration of 1,3-dimethylbenzimidazole followed by iodination. Common methods for synthesizing benzimidazole derivatives include the Debus-Radziszewski synthesis, Wallach synthesis, and the dehydrogenation of imidazolines .
Industrial Production Methods
Industrial production methods for benzimidazole derivatives often involve large-scale nitration and iodination processes under controlled conditions to ensure high yield and purity. These processes may utilize continuous flow reactors to enhance efficiency and safety .
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethyl-5-nitro-2,3-dihydro-1H-benzimidazol-1-ium iodide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different benzimidazole derivatives.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon for reduction reactions. Oxidizing agents like potassium permanganate are used for oxidation reactions .
Major Products Formed
The major products formed from these reactions include various substituted benzimidazole derivatives, which can have different biological and chemical properties .
Scientific Research Applications
1,3-Dimethyl-5-nitro-2,3-dihydro-1H-benzimidazol-1-ium iodide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other benzimidazole derivatives.
Biology: Investigated for its potential antibacterial, antifungal, and antiviral properties.
Medicine: Explored for its potential use in developing new therapeutic agents for various diseases.
Industry: Utilized in the development of materials with specific electronic properties, such as organic semiconductors .
Mechanism of Action
The mechanism of action of 1,3-Dimethyl-5-nitro-2,3-dihydro-1H-benzimidazol-1-ium iodide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. These interactions can disrupt cellular processes, making the compound effective against certain pathogens .
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethylbenzimidazole: Lacks the nitro and iodide groups, making it less reactive.
5-Nitrobenzimidazole: Contains the nitro group but lacks the dimethyl and iodide groups.
2,3-Dihydro-1H-benzimidazole: Lacks the nitro, dimethyl, and iodide groups
Uniqueness
1,3-Dimethyl-5-nitro-2,3-dihydro-1H-benzimidazol-1-ium iodide is unique due to the presence of both nitro and iodide groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
52142-81-1 |
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Molecular Formula |
C9H12IN3O2 |
Molecular Weight |
321.11 g/mol |
IUPAC Name |
1,3-dimethyl-5-nitro-1,2-dihydrobenzimidazol-1-ium;iodide |
InChI |
InChI=1S/C9H11N3O2.HI/c1-10-6-11(2)9-5-7(12(13)14)3-4-8(9)10;/h3-5H,6H2,1-2H3;1H |
InChI Key |
DHCNMOOLYSWBMV-UHFFFAOYSA-N |
Canonical SMILES |
C[NH+]1CN(C2=C1C=CC(=C2)[N+](=O)[O-])C.[I-] |
Origin of Product |
United States |
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